

Environmental fate and transport of 2,4-dichloroaniline

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Compound of Interest

Compound Name: 2,4-Dichloroaniline

Cat. No.: B164938

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An In-depth Technical Guide on the Environmental Fate and Transport of **2,4-Dichloroaniline**

Introduction

2,4-Dichloroaniline (2,4-DCA) is a synthetic organic compound with the chemical formula $C_6H_5Cl_2N$. It presents as a colorless or beige crystalline solid and is primarily utilized as an intermediate in the manufacturing of various products, including dyes, pigments, pharmaceuticals, and pesticides such as diuron and cyclanilide.[1] Its widespread use and potential formation as a degradation product of other chemicals lead to its release into the environment through industrial effluents and agricultural runoff.[2]

Due to its toxicity and persistence, understanding the environmental fate and transport of 2,4-DCA is critical for assessing its ecological risk. This compound can cause adverse health effects in humans, including methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[1][3] It is particularly toxic to aquatic organisms.[1] This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of 2,4-DCA, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2,4-Dichloroaniline

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Key properties of 2,4-DCA are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ N	[3]
Molecular Weight	162.02 g/mol	[3]
Appearance	Colorless to beige crystalline solid	[1][2]
Melting Point	59-62 °C	[4]
Boiling Point	245 °C	[4]
Water Solubility	450 mg/L (at 20°C)	[3]
Vapor Pressure	1.5 Pa (at 20°C)	[3]
Octanol-Water Partition Coefficient (log K _{ow})	2.91	[2][3]
pK _a (conjugate acid)	2.00	[2]

Environmental Fate and Degradation

The persistence and transformation of 2,4-DCA in the environment are governed by a combination of biotic and abiotic processes.

Biotic Degradation

Biodegradation is a key process in the environmental attenuation of 2,4-DCA, although it can be slow.[1] The process is highly dependent on the presence of adapted microbial communities and environmental conditions.

- **Aerobic Degradation:** In aerobic environments, microorganisms can degrade 2,4-DCA. A primary step involves the reductive dechlorination at the ortho position, transforming 2,4-DCA into a more readily degradable monochlorinated aniline.[1] This is followed by oxidative deamination to form chlorocatechol, which can then enter central metabolic pathways via ortho-cleavage.[1] Some studies have shown that in shake-flask tests with adapted soil microbes, ring degradation of 86-100% can be achieved.[2] However, other tests indicate a

biochemical oxygen demand (BOD) degradation rate of 0%, suggesting that specific microbial populations are required.[3]

- **Anaerobic Degradation:** Under anaerobic conditions, such as in sediments, reductive dechlorination is a significant pathway. Studies have shown the transformation of 2,4-DCA in anaerobic pond sediment, although the appearance of a monochloroaniline product was not always detected.[5][6] However, in sediments acclimated to other chlorinated compounds like 2,4-dichlorophenol, 2,4-DCA was rapidly dechlorinated without a lag period, indicating the potential for cross-acclimation of microbial communities.[5][6]



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Biotic degradation pathway of **2,4-dichloroaniline**.

Abiotic Degradation

Abiotic processes, particularly photodegradation, also contribute to the transformation of 2,4-DCA in the environment.

- **Photodegradation:** 2,4-DCA can undergo direct photolysis in aquatic environments as it absorbs light in the environmental UV spectrum.[2] The photochemical degradation process follows first-order kinetics.[2] In sunlit surface waters, photodegradation rates of 0.066/hr in summer and 0.033/hr in winter have been determined, corresponding to half-lives of approximately 10 and 21 hours, respectively.[2] In the atmosphere, 2,4-DCA is expected to react with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 42 hours.[2]
- **Hydrolysis:** 2,4-DCA lacks hydrolyzable functional groups and is therefore not expected to undergo hydrolysis under typical environmental conditions.[2][3]
- **Oxidation:** While not a primary natural attenuation process, electrochemical oxidation has been investigated as a potential remediation technique for chloroanilines.[7][8]

Process	Compartment	Half-Life/Rate	Reference
Photodegradation	Aquatic (Summer)	~10 hours	[2]
Photodegradation	Aquatic (Winter)	~21 hours	[2]
Atmospheric Oxidation	Air	~42 hours (estimated)	[2]
Volatilization	Model River	~30 days (estimated)	[2]
Volatilization	Model Lake	~219 days (estimated)	[2]
Biodegradation	Soil	Slow, variable (can be extensive with adapted microbes)	[1][2]
Biodegradation	Anaerobic Sediment	Disappearance over 8 weeks (product not detected)	[6]

Environmental Transport and Mobility

The movement of 2,4-DCA between air, water, and soil is a critical aspect of its environmental risk profile.

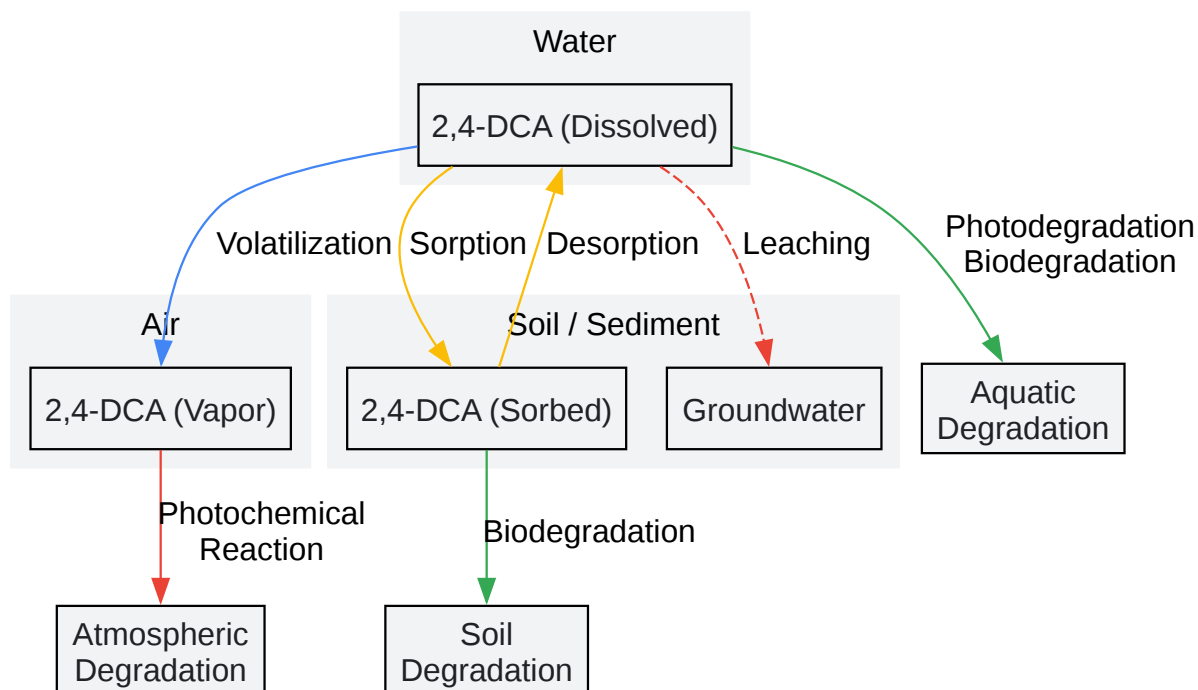
Sorption and Leaching

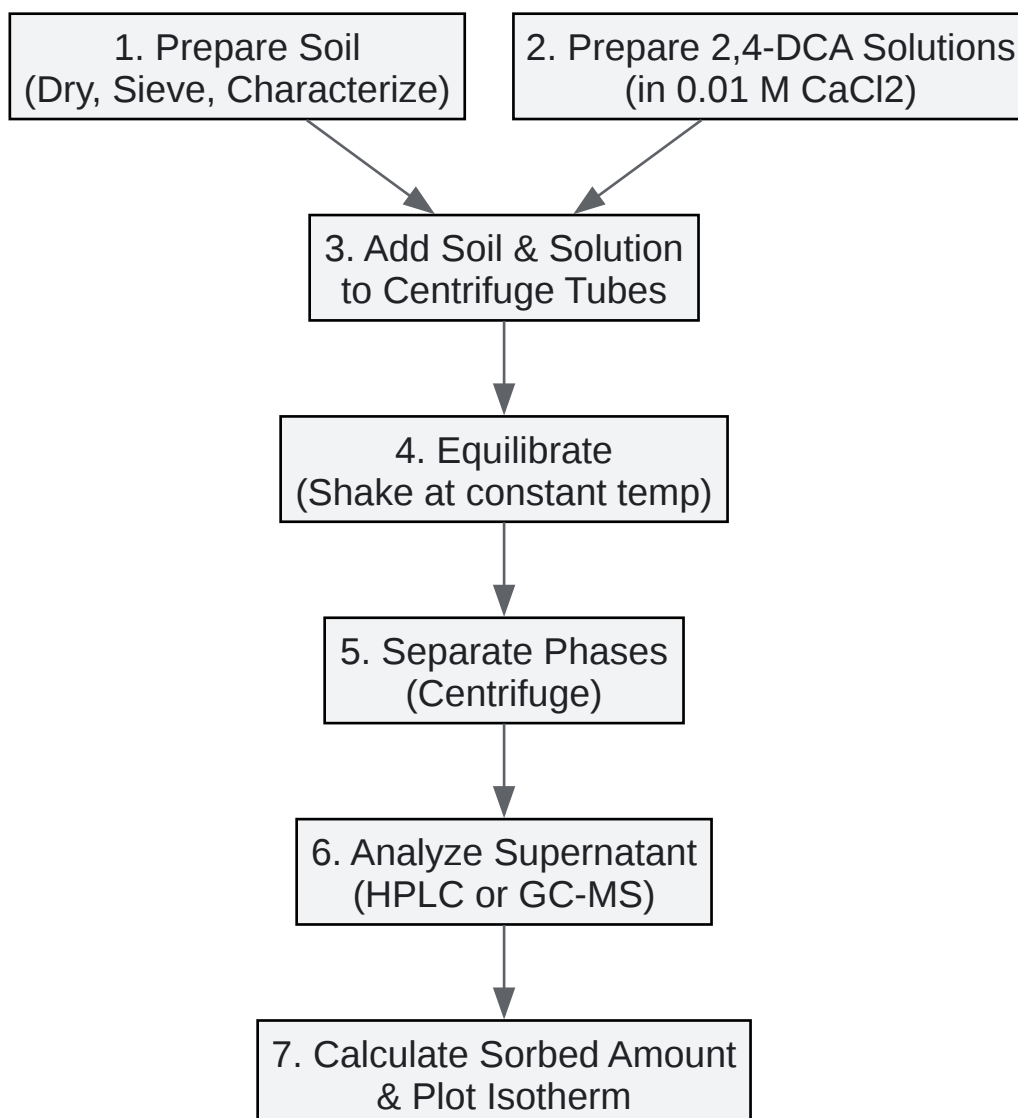
2,4-DCA does not sorb strongly to soil particles.[1] This weak interaction is a significant concern as it results in high mobility and a potential for leaching into groundwater.[1] Sorption processes for similar chloroanilines have been shown to correlate best with soil organic matter content rather than clay content or cation-exchange capacity, with sorption increasing in soils with higher organic matter.[9] The sorption process for chloroanilines is generally well-described by the Freundlich equation.[9]

Volatilization

Based on its Henry's Law constant, volatilization from water surfaces is expected to be an important fate process for 2,4-DCA.[2] Estimated volatilization half-lives are 30 days for a model river and 219 days for a model lake.[2] However, the actual rate of volatilization from

natural waters may be reduced by the compound's tendency to adsorb to suspended solids and sediment.[2]





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